4-Nitro-o-phenylenediamine

Description

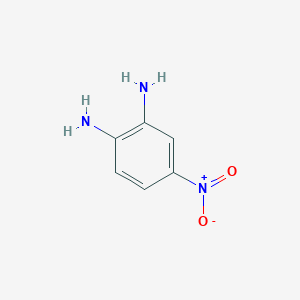

4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine.

Properties

IUPAC Name |

4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUWPNXIALNKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2, Array | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020958 | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992), Dark red solid; [Merck Index] Brown or dark red crystalline powder; [MSDSonline], RED POWDER. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diamino-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acid, Sparingly sol in water; sol in aq soln of hydrochloric acid, Solubility in water: poor | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000109 [mmHg] | |

| Record name | 1,2-Diamino-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark red needles from dilute alcohol | |

CAS No. |

99-56-9 | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9AX7Y0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

390 to 394 °F (NTP, 1992), 199.5 °C, 201 °C | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Nitro-o-phenylenediamine (CAS 99-56-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-o-phenylenediamine (4-NOPD), with the CAS number 99-56-9, is an aromatic amine of significant interest in various scientific and industrial fields. It is characterized by a phenylenediamine core substituted with a nitro group. This compound serves as a crucial intermediate in the synthesis of azo dyes and pigments, and finds applications in the cosmetics industry as a hair dye constituent.[1][2] In the realm of biomedical research, 4-Nitro-o-phenylenediamine is recognized as a direct-acting mutagen, making it a subject of toxicological studies and a tool for investigating mechanisms of mutagenesis. Its ability to act as a derivatizing agent for carbonyl compounds also renders it useful in analytical chemistry.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis and purification protocols, toxicological profile, and analytical applications of 4-Nitro-o-phenylenediamine.

Physicochemical Properties

4-Nitro-o-phenylenediamine typically appears as a dark red to orange or reddish-brown crystalline powder or needles.[1][3] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and acetone, as well as in acidic solutions.[4][5]

Table 1: Physicochemical Properties of 4-Nitro-o-phenylenediamine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Melting Point | 199-201 °C | [6] |

| Boiling Point | 276.04 °C (estimate) | [6] |

| Density | 1.3682 g/cm³ (estimate) | [6] |

| Vapor Pressure | 0.000109 mmHg | [7] |

| Water Solubility | 1.2 g/L (at 20 °C) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 0.88 | [7] |

Experimental Protocols

Synthesis of 4-Nitro-o-phenylenediamine

A common and reliable method for the synthesis of 4-Nitro-o-phenylenediamine involves the partial reduction of 2,4-dinitroaniline. The following protocol is adapted from Organic Syntheses.[8]

Materials:

-

2,4-dinitroaniline

-

Ammonium sulfide solution

-

Ethanol

-

Hydrogen sulfide gas

-

Hydrochloric acid

-

Ammonia solution

-

Norit (activated carbon)

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend 2,4-dinitroaniline in a solution of ammonium sulfide in ethanol.

-

Heat the mixture to 45°C.

-

While maintaining the temperature between 45°C and 55°C, pass a stream of hydrogen sulfide gas through the stirred reaction mixture. The yellow suspension will gradually dissolve, forming an intensely red-colored solution.

-

The reaction is complete when all the yellow particles of 2,4-dinitroaniline have disappeared, which typically takes 30-60 minutes.

-

Allow the reaction mixture to stand in an ice bath for 16-18 hours to facilitate the crystallization of the product as small, deep red crystals.

-

Filter the crystals by suction, wash with cold water, and suck them dry on the funnel.

Purification by Recrystallization

The crude 4-Nitro-o-phenylenediamine can be purified by recrystallization to obtain a product with higher purity.[8][9]

Materials:

-

Crude 4-Nitro-o-phenylenediamine

-

Water

-

Concentrated hydrochloric acid

-

Concentrated ammonia solution

-

Norit (activated carbon)

Procedure:

-

Dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

-

Add a small amount of Norit to the hot solution and filter it through a pre-heated funnel to remove insoluble impurities and the activated carbon.

-

Wash the filter bed with a small amount of the hot acidic water solution and combine the washings with the main filtrate.

-

While the filtrate is still hot, add concentrated ammonia solution to neutralize the acid and precipitate the purified 4-Nitro-o-phenylenediamine.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold water, and dry them in a vacuum desiccator.

Analytical Method: HPLC Determination of Diacetyl

4-Nitro-o-phenylenediamine can be used as a derivatizing agent for the quantification of diacetyl in various samples, such as beer, using High-Performance Liquid Chromatography (HPLC).[10]

Derivatization Procedure:

-

Prepare a stock solution of 4-Nitro-o-phenylenediamine (1.0 mg/mL) in methanol.[11]

-

Prepare a stock solution of 2,3-butanedione (diacetyl) (0.1 mg/mL) in distilled water.[11]

-

Mix the sample containing diacetyl with the 4-Nitro-o-phenylenediamine solution.

-

Adjust the pH of the mixture to 3.0 and incubate at 45°C for 20 minutes to allow for the derivatization reaction to complete.[10]

-

The resulting derivative, 6-nitro-2,3-dimethylquinoxaline, can then be analyzed by HPLC.

HPLC Conditions:

-

Column: Kromasil C18 column[10]

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile, water, and phosphoric acid can be used.[11]

-

Detection: UV detection at 257 nm[10]

Toxicology and Safety

4-Nitro-o-phenylenediamine is classified as harmful if swallowed and may cause an allergic skin reaction.[12] It is also suspected of causing genetic defects.[7]

Table 2: Toxicological Data for 4-Nitro-o-phenylenediamine

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | 681 mg/kg | Rat | [4] |

Mutagenicity and Mechanism of Action

4-Nitro-o-phenylenediamine is a direct-acting mutagen, particularly in the Salmonella typhimurium strain TA98.[13] Its mutagenicity can be significantly enhanced by metabolic activation, especially by plant-derived S9 fractions.[13][14] This activation is mediated by peroxidases, such as horseradish peroxidase.[13][15]

The proposed mechanism for its genotoxicity involves the induction of oxidative stress and DNA damage.[16] Studies have shown that exposure to 4-Nitro-o-phenylenediamine can lead to an increase in intracellular reactive oxygen species (ROS) and oxidative DNA damage.[16]

Below is a diagram illustrating the proposed metabolic activation pathway of 4-Nitro-o-phenylenediamine and its subsequent effects.

Caption: Proposed metabolic activation of 4-Nitro-o-phenylenediamine.

Safety and Handling

Due to its hazardous nature, strict safety precautions should be followed when handling 4-Nitro-o-phenylenediamine.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7] An eyewash station and safety shower should be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat. An impervious apron is recommended for additional protection.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17] Do not eat, drink, or smoke when using this product.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong reducing agents.[1] Keep the container tightly closed.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving 4-Nitro-o-phenylenediamine.

Caption: Synthesis and purification workflow for 4-Nitro-o-phenylenediamine.

Caption: Analytical workflow for diacetyl quantification using 4-NOPD.

Conclusion

4-Nitro-o-phenylenediamine is a compound with diverse applications, ranging from industrial dye synthesis to fundamental toxicological research. Its well-characterized physicochemical properties and established synthetic and analytical methods make it a valuable tool for scientists and researchers. However, its hazardous nature, particularly its mutagenicity and potential for skin sensitization, necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its properties and associated risks is crucial for its safe and effective use in any research or development setting.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. 99-56-9 CAS MSDS (4-Nitro-o-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]

- 12. echemi.com [echemi.com]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Mutagenicity of selected aniline derivatives to Salmonella following plant activation and mammalian hepatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Nitro-1,2-phenylenediamine: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitro-1,2-phenylenediamine, a chemical compound with applications in dye synthesis and as a subject of toxicological research. This document details its chemical structure, physicochemical properties, spectral data, synthesis and purification protocols, and key toxicological findings.

Chemical Structure and Identification

4-Nitro-1,2-phenylenediamine, also known as 4-nitro-o-phenylenediamine, is an aromatic amine. Structurally, it is a derivative of 1,2-phenylenediamine with a nitro group substituted at the 4-position.

Chemical Structure:

-

IUPAC Name: 4-nitrobenzene-1,2-diamine

-

Synonyms: 4-Nitro-o-phenylenediamine, 1,2-Diamino-4-nitrobenzene, 2-Amino-4-nitroaniline

-

CAS Number: 99-56-9

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol

Physicochemical and Spectral Properties

4-Nitro-1,2-phenylenediamine is a dark red crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Dark red needles or red solid | |

| Melting Point | 199-201 °C | |

| Boiling Point | 276.04 °C (estimate) | |

| Solubility | Less than 1 mg/mL in water at 20.5 °C. Soluble in acidic solutions and ethanol. | |

| pKa (conjugate acid) | 2.06 (Predicted) | |

| LogP | 0.9 | |

| Vapor Pressure | 1.09 x 10⁻⁴ mm Hg at 25 °C (estimate) |

Table 2: Spectral Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 7.45 (d, 1H), 7.43 (dd, 1H), 6.56 (d, 1H), 6.06 (s, 2H, NH₂), 5.08 (s, 2H, NH₂) | |

| ¹³C NMR | Specific data not readily available in compiled format | |

| Infrared (IR) | Conforms to structure | |

| UV-Vis | λmax: 380 nm (in 20% H₂SO₄) |

Synthesis and Purification

A common and well-documented method for the synthesis of 4-nitro-1,2-phenylenediamine is the selective reduction of 2,4-dinitroaniline.

Synthesis Workflow

Caption: Synthesis and purification workflow for 4-nitro-1,2-phenylenediamine.

Experimental Protocol: Synthesis from 2,4-Dinitroaniline

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

2,4-Dinitroaniline

-

95% Ethanol

-

Concentrated Ammonium Hydroxide

-

Hydrogen Sulfide Gas

-

Concentrated Hydrochloric Acid

-

Activated Carbon (decolorizing charcoal)

-

Concentrated Ammonia

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine 2,4-dinitroaniline, 95% ethanol, and concentrated ammonium hydroxide.

-

Reduction: Heat the mixture to 45-55 °C with vigorous stirring. Introduce a steady stream of hydrogen sulfide gas into the reaction mixture. Maintain the temperature within the specified range. The reaction is complete when the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming a deep red solution.

-

Isolation of Crude Product: Cool the reaction mixture and allow it to stand to facilitate the precipitation of the crude 4-nitro-1,2-phenylenediamine as dark red crystals. Collect the crystals by vacuum filtration and wash with cold water.

-

Purification by Recrystallization:

-

Dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

-

Add a small amount of activated carbon to the hot solution to decolorize it.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

To the hot filtrate, add concentrated ammonia to neutralize the acid and precipitate the purified product.

-

Collect the purified crystals by vacuum filtration, wash with water, and dry.

-

Biological Activity and Toxicology

4-Nitro-1,2-phenylenediamine is primarily known for its use as a component in hair dyes and its associated toxicological profile. It is recognized as a direct-acting mutagen.

Table 3: Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral LD₅₀ | 681 mg/kg | Rat | |

| Mutagenicity (Ames Test) | Positive (direct-acting mutagen) | Salmonella typhimurium | |

| Skin Sensitization | Potential for human sensitization | Human |

Metabolism:

Studies have shown that 4-nitro-1,2-phenylenediamine can be metabolically activated by plant extracts, a process that can enhance its mutagenic potential. This activation is linked to peroxidase activity within the plant extracts.

Carcinogenicity:

The International Agency for Research on Cancer (IARC) has classified 4-nitro-o-phenylenediamine as Group 3: Not classifiable as to its carcinogenicity to humans.

Applications

The primary application of 4-nitro-1,2-phenylenediamine is as an intermediate in the formulation of oxidation hair dyes. It is also used in the synthesis of other organic compounds and as a reagent in analytical chemistry.

Safety and Handling

4-Nitro-1,2-phenylenediamine is considered a hazardous substance. It is harmful if swallowed and may cause an allergic skin reaction. It is also an irritant to the eyes, skin, and respiratory tract. When heated to decomposition, it emits toxic fumes of nitrogen oxides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

In case of exposure:

-

Skin contact: Wash the affected area with soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Seek immediate medical attention.

Storage:

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and acid anhydrides.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitro-o-phenylenediamine

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and safety information for 4-Nitro-o-phenylenediamine (4-NOPD).

Core Physical and Chemical Properties

4-Nitro-o-phenylenediamine is an organic compound that appears as dark red needles or a red to reddish-brown crystalline powder.[1][2][3][4] It is a primary amino compound where 1,2-phenylenediamine is substituted at the 4-position with a nitro group.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Nitro-o-phenylenediamine.

| Property | Value | Source(s) |

| IUPAC Name | 4-nitrobenzene-1,2-diamine | [1][5] |

| CAS Number | 99-56-9 | [1][6] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2][5][7] |

| Molecular Weight | 153.14 g/mol | [1][2][7] |

| Melting Point | 199-201 °C | [2][7][8] |

| Boiling Point | 276.04 °C (rough estimate) | [7][8] |

| Water Solubility | 1.2 g/L (at 20 °C) | [6] |

| Solubility | Soluble in ethanol, acetone, and hydrochloric acid solution.[2] Insoluble in water.[2][9][10] Soluble in a 1:1 mixture of 1 N HCl and ethanol at 50 mg/mL.[7][11][8] | |

| pKa (conjugate acid) | 2.61 | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.88 | [1] |

| Vapor Pressure | 0.000109 mmHg | [1] |

Experimental Protocols

Synthesis of 4-Nitro-o-phenylenediamine via Partial Reduction

A common method for the synthesis of 4-Nitro-o-phenylenediamine is the partial reduction of 2,4-dinitroaniline.[12]

Materials:

-

2,4-dinitroaniline

-

95% Ethyl alcohol

-

Concentrated ammonium hydroxide (sp. gr. 0.90)

-

Hydrogen sulfide

-

Concentrated hydrochloric acid (sp. gr. 1.19)

-

Norit (activated carbon)

-

Ice

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve 200 g (1.09 moles) of 2,4-dinitroaniline in 2.2 liters of hot 95% ethyl alcohol.

-

Add 100 ml (0.90 mole) of concentrated ammonium hydroxide to the solution.

-

Heat the mixture to 45°C.

-

While maintaining the temperature between 45°C and 55°C, pass a rapid stream of hydrogen sulfide into the stirred reaction mixture. The yellow suspended particles of 2,4-dinitroaniline will slowly dissolve, forming an intensely red solution.

-

The reaction is complete when all the yellow particles have disappeared, which typically takes 30–60 minutes.

-

Allow the reaction mixture to stand in an icebox for 16–18 hours to facilitate the crystallization of the product.

-

Filter the resulting deep red crystals by suction and wash them with 150–250 ml of cold water.

Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a boiling mixture of 900 ml of water and 110 ml of concentrated hydrochloric acid.

-

Filter the hot solution through a Norit bed using suction.

-

Wash the filter bed with a boiling mixture of 90 ml of water and 10 ml of concentrated hydrochloric acid, and add the washings to the main filtrate.

-

While the filtrate is still hot, add 100 ml of concentrated ammonia to precipitate the purified 1,2-diamino-4-nitrobenzene.

-

Cool the mixture in an ice bath for 1–2 hours.

-

Filter the purified product by suction, wash it thoroughly with 500 ml of cold water, and dry it at 60–70°C. The purified material should have a melting point of 197–198°C.[12]

Caption: Workflow for the synthesis and purification of 4-Nitro-o-phenylenediamine.

Reactivity and Chemical Behavior

4-Nitro-o-phenylenediamine is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[2][9][10] Upon decomposition through heating, it emits toxic fumes, including nitrogen oxides.[9][13]

Applications in Research and Industry

4-Nitro-o-phenylenediamine has several applications:

-

Hair Dyes: It is used as a component in semi-permanent and permanent hair dye formulations.[2][6]

-

Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[6][14]

-

Analytical Reagent: It is used in analytical chemistry, for instance, as a reagent for the determination of selenium in milk.[1]

-

Research: It has been used in studies on mutagenicity and antimutagenicity.[2][11] For example, it was used to investigate its in vitro activation into a potent mutagen in Salmonella typhimurium strain TA98.[2][11]

Metabolic Activation

In biological systems, 4-Nitro-o-phenylenediamine can be metabolically activated. Studies have shown that chlorophyll-containing plant extracts can activate it into a more potent mutagen.[15] This metabolic process is a key consideration in toxicological assessments.

Caption: Simplified pathway of 4-NOPD metabolic activation and inhibition.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed.[13]

-

Suspected of causing genetic defects.[16]

-

Causes irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[9][13]

Handling Precautions:

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[11]

Storage:

First Aid Measures:

-

If inhaled: Move the person to fresh air.[13]

-

In case of skin contact: Remove contaminated clothing and rinse the skin with plenty of water.[13]

-

In case of eye contact: Rinse with plenty of water for several minutes.[13]

-

If swallowed: Rinse mouth and seek medical attention.[13]

Caption: Key relationships of 4-Nitro-o-phenylenediamine's properties and uses.

References

- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 3. jayorganics.com [jayorganics.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitro-o-phenylenediamine, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 8. 99-56-9 CAS MSDS (4-Nitro-o-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 4-Nitro-o-phenylenediamine CAS#: 99-56-9 [m.chemicalbook.com]

- 11. 4-ニトロ-o-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemi.com [echemi.com]

- 14. Page loading... [guidechem.com]

- 15. The metabolic activation of 4-nitro-o-phenylenediamine by chlorophyll-containing plant extracts: the relationship between mutagenicity and antimutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Solubility Profile of 4-Nitro-o-phenylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitro-o-phenylenediamine (4-NOPD) in various organic solvents. The information contained herein is essential for process development, purification, and formulation activities in the pharmaceutical and chemical industries. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 4-Nitro-o-phenylenediamine was determined using the isothermal saturation method. The following table summarizes the mole fraction solubility (x) of 4-NOPD in eleven different organic solvents at temperatures ranging from 278.15 K to 318.15 K.

| Temperature (K) | Methanol (10^3 * x) | Ethanol (10^3 * x) | n-Propanol (10^3 * x) | Isopropanol (10^3 * x) | n-Butanol (10^3 * x) | Isobutanol (10^3 * x) | Ethyl Acetate (10^3 * x) | Acetone (10^3 * x) | Butanone (10^3 * x) | Cyclohexane (10^3 * x) | Toluene (10^3 * x) |

| 278.15 | 3.98 | 3.45 | 3.18 | 2.89 | 2.95 | 2.67 | 18.54 | 45.32 | 33.45 | 0.08 | 0.89 |

| 283.15 | 4.89 | 4.28 | 3.95 | 3.61 | 3.68 | 3.35 | 22.31 | 53.89 | 40.12 | 0.11 | 1.15 |

| 288.15 | 6.01 | 5.29 | 4.89 | 4.49 | 4.58 | 4.19 | 26.73 | 63.98 | 47.98 | 0.14 | 1.48 |

| 293.15 | 7.38 | 6.53 | 6.05 | 5.57 | 5.70 | 5.23 | 31.89 | 75.89 | 57.23 | 0.18 | 1.89 |

| 298.15 | 9.06 | 8.06 | 7.48 | 6.89 | 7.07 | 6.51 | 37.98 | 89.98 | 68.11 | 0.24 | 2.42 |

| 303.15 | 11.11 | 9.92 | 9.24 | 8.51 | 8.76 | 8.09 | 45.12 | 106.54 | 80.98 | 0.31 | 3.09 |

| 308.15 | 13.61 | 12.18 | 11.37 | 10.49 | 10.82 | 10.03 | 53.45 | 125.98 | 96.21 | 0.40 | 3.95 |

| 313.15 | 16.65 | 14.93 | 13.96 | 12.89 | 13.34 | 12.41 | 63.21 | 148.65 | 114.23 | 0.51 | 5.01 |

| 318.15 | 20.38 | 18.29 | 17.11 | 15.83 | 16.41 | 15.32 | 74.65 | 175.01 | 135.45 | 0.66 | 6.32 |

Data sourced from Wu, Y., Zhang, X., Di, Y., & Zhang, Y. (2016). Solubility determination and modelling of 4-nitro-1,2-phenylenediamine in eleven organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 102, 249-255.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 4-Nitro-o-phenylenediamine in organic solvents based on the isothermal saturation method.[1][2]

Materials and Apparatus

-

Solute: 4-Nitro-o-phenylenediamine (purity > 99%)

-

Solvents: Selected organic solvents (analytical grade)

-

Jacketed glass vessel (e.g., 100 mL)

-

Thermostatic water bath with temperature control (±0.05 K)

-

Magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Nitro-o-phenylenediamine to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A minimum of 24 hours is recommended.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the mass of the collected filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitro-o-phenylenediamine.

-

A calibration curve should be prepared using standard solutions of 4-NOPD of known concentrations.

-

Data Analysis

The mole fraction solubility (x) of 4-Nitro-o-phenylenediamine is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (4-NOPD)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

- 1. Experiment and Application of the Solid–Liquid Phase Equilibrium for Ternary 2-Nitro-p-phenylenediamine + Ethyl Acetate + Isopropanol and 2-Nitro-p-phenylenediamine + 4-Nitro-o-phenylenediamine + N-Methyl-2-pyrrolidone systems | Semantic Scholar [semanticscholar.org]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Nitro-o-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Nitro-o-phenylenediamine (CAS No. 99-56-9), a compound of significant interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Data is presented in structured tables for clarity, followed by detailed experimental methodologies and a workflow visualization to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the essential NMR, IR, and UV-Vis spectroscopic data for 4-Nitro-o-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum identifies the chemical environment of the hydrogen atoms within the molecule. The data presented was recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent.[1]

| Chemical Shift (δ) ppm | Assignment Description |

| 7.450 - 7.428 | Aromatic Protons (H-5, H-6) |

| 6.560 | Aromatic Proton (H-3) |

| 6.06 | Amine Protons (-NH₂) |

| 5.08 | Amine Protons (-NH₂) |

Note: Assignments are based on spectral data from ChemicalBook and may require 2D NMR analysis for definitive confirmation. Amine proton signals can be broad and their chemical shift is often concentration and temperature dependent.

¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 145 - 155 | C-NO₂ (C-4) |

| 135 - 145 | C-NH₂ (C-1 or C-2) |

| 130 - 140 | C-NH₂ (C-1 or C-2) |

| 115 - 125 | C-H (C-5) |

| 105 - 115 | C-H (C-6) |

| 100 - 110 | C-H (C-3) |

Note: These are estimated ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

Note: These values represent characteristic ranges for the specified functional groups and are consistent with spectra available in databases like the Sadtler Research Laboratories IR collection.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

| Wavelength of Maximum Absorbance (λmax) | Solvent / Conditions |

| 380 nm | 20% Sulfuric Acid |

Note: The λmax can be influenced by the solvent used. The provided data is from the Hazardous Substances Data Bank (HSDB).[2]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Weigh approximately 10-20 mg of 4-Nitro-o-phenylenediamine for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution. Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Data Acquisition : Acquire the spectrum using appropriate pulse sequences. For a standard ¹H spectrum, a single pulse experiment is typical. For ¹³C, a proton-decoupled experiment is standard to simplify the spectrum to single peaks for each carbon. Set appropriate acquisition parameters, including the number of scans (more for ¹³C due to lower natural abundance), relaxation delay, and spectral width.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift scale by setting the reference peak (e.g., TMS) to 0 ppm. For ¹H spectra, integrate the signals to determine the relative ratios of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture. In an agate mortar, grind 1-2 mg of 4-Nitro-o-phenylenediamine with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder mixture into a pellet die. Apply high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption peaks.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of 4-Nitro-o-phenylenediamine of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a specific buffer). Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range (typically 0.1 to 1.0).

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (the "blank"). Fill a matched cuvette with the sample solution. Place the reference and sample cuvettes in their respective holders in the spectrophotometer.

-

Data Acquisition : Calibrate the instrument by running a baseline scan with the blank cuvette in both the sample and reference beams. Then, scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis : The resulting spectrum will plot absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Nitro-o-phenylenediamine.

Caption: Workflow for spectroscopic analysis of 4-Nitro-o-phenylenediamine.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Nitro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-Nitro-o-phenylenediamine (4-NOPD), a significant intermediate in the manufacturing of dyes, pigments, and pharmaceuticals. This document outlines a common synthetic route, details the necessary experimental protocols, and presents a thorough characterization profile of the compound.

Synthesis of 4-Nitro-o-phenylenediamine

A prevalent and effective method for the synthesis of 4-Nitro-o-phenylenediamine involves the selective reduction of 2,4-dinitroaniline. This process is favored for its high yield and purity of the final product.

The most common laboratory-scale synthesis involves the reduction of one nitro group of 2,4-dinitroaniline using a reducing agent such as hydrazine hydrate in the presence of a palladium on activated charcoal (Pd/C) catalyst.[1] Another established method is the partial reduction using sodium hydrosulfide or ammonium sulfide.[2]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4-Nitro-o-phenylenediamine.

Experimental Protocol: Selective Reduction of 2,4-Dinitroaniline

This protocol is adapted from a documented synthetic procedure.[1]

Materials:

-

2,4-Dinitroaniline

-

Ethanol (EtOH)

-

Palladium on activated charcoal (Pd/C, 10%)

-

Hydrazine hydrate

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

To a solution of 2,4-dinitroaniline (e.g., 500 mg, 2.7 mmol) in ethanol (5 mL), add Pd/C (25 mg).

-

To this mixture, add hydrazine hydrate (e.g., 860 mg, 13.7 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Treat the filtrate with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure (in vacuo) to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., from 20:1 to 2:1) to yield 4-nitrobenzene-1,2-diamine as a brown solid. A reported yield for this reaction is 72%.[1]

Characterization of 4-Nitro-o-phenylenediamine

The synthesized 4-Nitro-o-phenylenediamine should be characterized to confirm its identity and purity. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][3][4] |

| Molecular Weight | 153.14 g/mol | [1][3][4][5] |

| Appearance | Dark red needles or red solid; Reddish-orange crystalline powder | [3][4] |

| Melting Point | 199-201 °C | [6][7] |

| Solubility | Soluble in a 1:1 mixture of 1 N HCl and ethanol (50 mg/mL) | [6] |

| Purity (Assay) | ≥98% | |

| Insolubles | ≤0.5% | [4] |

| Loss on Drying | ≤0.5% | [8] |

| Ash Content | ≤0.5% | [8] |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectrum available in the Sadtler Research Laboratories Spectral Collection. A spectrum was run at 400 MHz in DMSO-d6. | [3][9] |

| IR (Infrared) | Spectrum available in the Sadtler Research Laboratories IR prism collection. | [3][10] |

| UV-Vis | Maximum absorption at 380 nm (in 20% Sulfuric Acid, log ε = 4.08) | [3] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M+) at m/z 153. | [3][11] |

Characterization Workflow Diagram

References

- 1. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jayorganics.com [jayorganics.com]

- 5. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]

- 6. 99-56-9 CAS MSDS (4-Nitro-o-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR [m.chemicalbook.com]

- 10. 4-Nitro-o-phenylenediamine(99-56-9) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

4-Nitro-o-phenylenediamine: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental methodologies related to 4-Nitro-o-phenylenediamine (4-NOPD). The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

4-Nitro-o-phenylenediamine is a reddish-brown solid.[1] It is sparingly soluble in water but soluble in polar organic solvents like alcohols.[1]

| Property | Value | Reference |

| CAS Number | 99-56-9 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Reddish-brown solid/powder | [1] |

| Melting Point | 199 - 201 °C | [2] |

| Boiling Point | 276.04 °C (estimate) | [2] |

| Solubility | Soluble in 1 N HCl: ethanol (1:1) at 50 mg/mL.[2] | [2] |

Hazard Identification and GHS Classification

4-Nitro-o-phenylenediamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Irritation | 2 | H315: Causes skin irritation |

Data compiled from multiple sources.[2][3]

Signal Word: Warning[3]

Pictograms: [3]

-

GHS07 (Exclamation Mark)

Toxicological Information

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 681 mg/kg | [2] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3).[4] | - | - | [4] |

| Mutagenicity | Positive in some in vitro assays (e.g., Ames test, mouse lymphoma assay).[5] | - | - | [5] |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage Conditions: [2]

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.

Emergency Procedures

| Situation | Action |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation or a rash develops.[2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

| Spill | Wear appropriate PPE. Sweep up the material, place it in a suitable closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[2] |

Experimental Protocols

Carcinogenicity Bioassay (NTP Protocol)

A bioassay for the potential carcinogenicity of 4-Nitro-o-phenylenediamine was conducted using Fischer 344 rats and B6C3F1 mice.[5]

-

Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.

-

Control Group: 20 animals of each sex and species were used as controls.

-

Administration: The compound was administered in the feed at two different concentrations.

-

Rats: 375 ppm and 750 ppm.

-

Mice: 3750 ppm and 7500 ppm.

-

-

Duration: The compound was administered for 103 weeks to rats and 102 weeks to mice, followed by a 2-week observation period.[5]

-

Endpoint: The incidence of tumors in the dosed groups was compared to the control groups.

Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (his-).

-

Principle: The assay measures the ability of a test chemical to induce reverse mutations (reversions) in the his- bacteria, allowing them to grow on a histidine-deficient medium.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.

-

Procedure:

-

The bacterial tester strain is incubated with the test compound at various concentrations, with and without S9 mix.

-

The mixture is plated on a minimal glucose agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Skin Sensitization - Guinea Pig Maximization Test (GPMT)

The GPMT is an in vivo assay to screen for substances that may cause skin sensitization.

-

Test Animals: Albino guinea pigs.

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to enhance the immune response.

-

Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area and occluded for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the skin and occluded for 24 hours.

-

Endpoint: The skin is observed for signs of erythema and edema at 24 and 48 hours after the removal of the challenge patch. The incidence and severity of the skin reactions in the test group are compared to a control group.

In Vitro Mammalian Cell Transformation Assay (Syrian Hamster Embryo - SHE Assay)

This assay assesses the potential of a chemical to induce neoplastic transformation in cultured mammalian cells.

-

Test System: Primary Syrian Hamster Embryo (SHE) cells.

-

Principle: SHE cells are normal, diploid cells with a low spontaneous transformation rate. Exposure to carcinogens can induce morphological changes in the colonies, which is an early indicator of neoplastic transformation.

-

Procedure:

-

SHE cells are seeded in culture dishes.

-

The cells are exposed to the test chemical at various concentrations for a defined period (e.g., 24 hours or 7 days).

-

After the exposure period, the cells are washed and cultured for a further period to allow for colony formation.

-

The colonies are then fixed, stained, and examined microscopically for morphological transformation. Transformed colonies exhibit a crisscross, piled-up, and random orientation of cells.

-

-

Endpoint: The frequency of morphologically transformed colonies is calculated and compared between the treated and control groups.

Toxicokinetics (ADME) Studies

Toxicokinetics studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance.

-

In Vivo Oral Administration (Rat):

-

Radiolabeled (e.g., ¹⁴C) 4-Nitro-o-phenylenediamine is administered to rats via gavage.

-

Urine, feces, and blood samples are collected at various time points.

-

The concentration of the parent compound and its metabolites in the samples is determined using techniques like liquid scintillation counting and chromatography.

-

Whole-body autoradiography can be performed at different time points to visualize the distribution of the compound in various tissues.

-

-

In Vitro Dermal Absorption (Pig Skin Model):

-

Split-thickness pig skin is mounted on a flow-through diffusion cell.

-

A formulation containing radiolabeled 4-Nitro-o-phenylenediamine is applied to the skin surface.

-

The receptor fluid is collected at regular intervals and analyzed for radioactivity to determine the rate and extent of absorption.

-

At the end of the experiment, the amount of substance remaining on the skin surface, in the stratum corneum, and within the skin is quantified.

-

Diagrams

Caption: Proposed mechanism of 4-Nitro-o-phenylenediamine induced genotoxicity.

Caption: General workflow for an in vivo ADME study.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of 4-Nitro-o-phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the toxicological profile of 4-Nitro-o-phenylenediamine (4-NOPD), a compound used in hair dye formulations.[1][2] It synthesizes key findings on its carcinogenicity, genotoxicity, and other toxicological endpoints. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are described. The guide also includes visualizations of toxicological mechanisms and experimental workflows to facilitate understanding.

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative data from various toxicological studies on 4-Nitro-o-phenylenediamine.

Table 1: Carcinogenicity and Chronic Toxicity

| Species | Route | Concentration/Dose | Duration | Findings | Reference |

| Mice (B6C3F1) | Feed | 3750 ppm, 7500 ppm | 102 weeks | No significant increase in tumor incidence. Not carcinogenic. | [1][3] |

| Rats (Fischer 344) | Feed | 375 ppm, 750 ppm | 103 weeks | No significant increase in tumor incidence. Not carcinogenic. | [1][3] |

| Rats | Feed | Up to 7500 ppm | 102 weeks | Dose-related mean weight depression observed. | [1] |

| Dogs | Oral | Up to 97.5 mg/kg/day | 2 years | No signs of toxicity observed in a study of a semipermanent hair-coloring composite containing 0.16% 4-NOPD. | [1] |

Table 2: Genotoxicity and Mutagenicity

| Assay Type | System | Metabolic Activation (S9) | Concentration | Results | Reference |

| Ames Test | Salmonella typhimurium TA98 | Not specified | Specific concentrations | Mutagenic; often used as a positive control for this strain. | [4] |

| Ames Test | S. typhimurium TA97, TA1537 | With S9 (hamster liver) | Not specified | Mutagenic. | |

| Mouse Lymphoma Assay (MLA) | Mouse Lymphoma Cells | With and without S9 | Not specified | Mutagenic, though less potent than o-phenylenediamine (OPD). | [5] |

| Comet Assay | Mouse Lymphoma Cells | With S9 | Not specified | Increased general DNA damage. | [5] |

| Oxidative DNA Damage | Mouse Lymphoma Cells | With and without S9 | Not specified | Increased oxidative DNA damage. | [5] |

| Chromosome Aberration | Mammalian Cells (in vitro) | Not specified | Not specified | Mutagenic. | [6] |

| Micronucleus Test | Rats and Mice (in vivo) | N/A (Oral dosing) | Up to 500 mg/kg | Negative. | [6] |

| Dominant Lethal Test | Rats (in vivo) | N/A (IP injection) | 20 mg/kg (3x/week for 8 weeks) | Not mutagenic to germ cells. |

Table 3: Dermal and Ocular Toxicity

| Study Type | Species | Concentration | Results | Reference |

| Primary Skin Irritation | Rabbits | 2.5% | Not irritating (PII = 0). | [1] |

| Primary Skin Irritation | Rabbits | 5% | Slight irritation (PII = 0.38). | [1] |

| Skin Sensitization | Guinea Pigs | 3% (Induction & Challenge) | Sensitization observed in 18 out of 20 animals. | [1] |

| Eye Irritation | Rabbits | Not specified | Transient mild conjunctival inflammation, not persisting more than 24 hours. | [6] |

Table 4: Developmental and Reproductive Toxicity

| Species | Route | Dose | Gestation Period | Findings | Reference |

| Mice (CD-1) | Subcutaneous Injection | 256 mg/kg/day and above | Days 6-15 | Significant increase in the average percent of malformed fetuses; significant maternal and fetal weight reduction. | [7] |

| Rats | Feed (in a composite) | 7800 ppm | Prior to/during mating, Gestation days 6-15 | No adverse effects, no embryotoxicity or teratogenicity. | [1] |

| Rabbits | Oral (in a composite) | Up to 97.5 mg/kg/day | Gestation days 6-18 | No signs of maternal or fetal toxicity. | [1] |

Experimental Protocols

Detailed methodologies for key toxicological evaluations are provided below.

Carcinogenicity Bioassay (NCI Protocol)

This protocol was used to assess the long-term carcinogenicity of 4-NOPD in rodents.[3]

-

Test Species: Fischer 344 rats and B6C3F1 mice.

-

Group Size: 50 male and 50 female animals per dose group, with 20 animals of each sex as controls.

-

Administration: 4-Nitro-o-phenylenediamine was incorporated into the basal laboratory diet and administered ad libitum.

-

Dosage Levels:

-

Rats: 375 ppm (low dose) and 750 ppm (high dose).

-

Mice: 3750 ppm (low dose) and 7500 ppm (high dose).

-

-

Duration: The compound was administered for 103 weeks to rats and 102 weeks to mice.

-

Observation Period: A 2-week observation period followed the administration phase for both species.

-

Endpoint Analysis: Statistical tests were performed to identify any significant positive association between compound administration and tumor incidence at any site.

Mutagenicity and DNA Damage Assays

A study comparing 4-NOPD and o-phenylenediamine (OPD) used a battery of in vitro assays to investigate mechanisms of mutagenicity.[5]

-

Mouse Lymphoma Assay (MLA): Used to assess mutagenicity with and without the presence of a metabolic activation system (S9).

-

Comet Assay (General DNA Damage): Employed a standard protocol to measure DNA strand breaks in cells exposed to the test compounds.

-

Comet Assay (Oxidative DNA Damage): A modified procedure was used in combination with the enzyme human 8-oxoguanine DNA glycosylase (hOGG1) to specifically detect oxidative DNA damage.

-

Reactive Oxygen Species (ROS) Detection: The CM-H2DCFDA assay was used to quantify the intracellular generation of ROS.

-

Nucleotide Pool Analysis: High-performance liquid chromatography (HPLC) was used to measure the concentrations of deoxynucleosides (dC, dT, dG, dA) to assess imbalances in the nucleotide pool.

Teratogenicity Study in Mice

This study evaluated the potential of 4-NOPD to cause birth defects.[7]

-

Test Species: Pregnant outbred albino (CD-1) mice.

-

Administration: The compound was administered via subcutaneous injection.

-

Dosage Levels: Doses ranged from 16 to 1024 mg/kg/day.

-

Treatment Period: Daily injections were given from day 6 through day 15 of gestation.

-

Endpoint Analysis: Mice were sacrificed on day 18 of gestation. Maternal health (weight gain) and reproductive outcomes were evaluated. Fetuses were examined for external, visceral, and skeletal malformations.

Mechanisms and Visualized Workflows

Postulated Mechanism of Genotoxicity

Studies suggest that the genotoxicity of 4-Nitro-o-phenylenediamine may be mediated, at least in part, by the induction of oxidative stress.[5] Exposure to 4-NOPD has been shown to increase intracellular Reactive Oxygen Species (ROS).[5] These reactive species can lead to oxidative DNA damage, contributing to the mutagenic effects observed in various assays.[5][8] This indirect mechanism, possibly coupled with effects on the cellular nucleotide pool, appears to be a significant pathway for its DNA-damaging effects.[5]

Caption: Postulated pathway of 4-NOPD-induced genotoxicity via oxidative stress.

General Experimental Workflow for Toxicological Assessment

The evaluation of a chemical like 4-NOPD typically follows a tiered approach, starting with acute studies and progressing to more complex, long-term assessments.

Caption: Tiered workflow for the toxicological evaluation of a chemical substance.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 4-nitro-o-phenylenediamine: Significance and symbolism [wisdomlib.org]